molecular formula C13H17NO7S B2415845 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid CAS No. 251097-85-5

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid

Cat. No.: B2415845
CAS No.: 251097-85-5
M. Wt: 331.34
InChI Key: FTTDEYFIATVGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a sulfonyl group, and a carboxylic acid group

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO7S/c1-20-11-4-3-9(6-12(11)21-2)22(18,19)14-7-8(15)5-10(14)13(16)17/h3-4,6,8,10,15H,5,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTDEYFIATVGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves reacting 4-hydroxyproline with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions. The secondary amine of the pyrrolidine ring acts as a nucleophile, displacing the chloride to form the sulfonamide bond.

Typical Procedure :

  • Dissolve 4-hydroxyproline (1.0 equiv.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
  • Add triethylamine (2.5 equiv.) or pyridine (3.0 equiv.) as a base to scavenge HCl.
  • Slowly introduce 3,4-dimethoxybenzenesulfonyl chloride (1.2 equiv.) at 0°C.
  • Warm to room temperature and stir for 12–24 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Optimization Insights :

  • Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance sulfonyl chloride reactivity compared to protic solvents.
  • Base Selection : Triethylamine yields higher reproducibility than weaker bases like NaHCO3, as evidenced by analogous tosylations in PubChem entries.
  • Temperature Control : Exothermic sulfonation necessitates gradual reagent addition at 0°C to minimize epimerization at C4.

Protection-Deprotection Strategies for Enhanced Yield

Carboxylic Acid Protection

The carboxylic acid group in 4-hydroxyproline can participate in side reactions (e.g., sulfonate ester formation). Methyl esterification prior to sulfonation mitigates this:

Step 1: Esterification

  • React 4-hydroxyproline with SOCl2 in methanol to form methyl 4-hydroxyprolinate.
    Step 2: Sulfonation
  • Perform sulfonation as described in Section 2.1.
    Step 3: Saponification
  • Hydrolyze the ester with LiOH in THF/H2O to regenerate the carboxylic acid.

Yield Data :

Step Yield (%) Conditions
Esterification 92 SOCl2, MeOH, reflux, 4h
Sulfonation 85 DCM, Et3N, 0°C→RT, 24h
Saponification 95 LiOH, THF/H2O, RT, 6h

Hydroxyl Group Protection

While the C4 hydroxyl is less nucleophilic than the amine, acetylation or silylation (e.g., TIPS protection) may be employed in complex multi-step syntheses:

Example :

  • Protect 4-hydroxyproline as its TIPS ether using triisopropylsilyl chloride and imidazole in DMF (99% yield).
  • Perform sulfonation.
  • Deprotect with tetrabutylammonium fluoride (TBAF) in THF.

Alternative Routes via Pyrrolidine Ring Construction

Cyclization of Linear Precursors

A convergent approach involves assembling the pyrrolidine ring from a linear chain bearing pre-installed sulfonyl and hydroxyl groups:

Step 1 : Condense 3,4-dimethoxybenzenesulfonamide with a γ-keto acid derivative.
Step 2 : Reduce the ketone to an alcohol and cyclize via intramolecular amidation.

Challenges :

  • Stereocontrol at C4 requires chiral catalysts or resolving agents.
  • Low cyclization yields due to competing polymerization.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield (%)
Direct Sulfonation Minimal steps, cost-effective Moderate epimerization risk 70–85
Protection-Deprotection High functional group tolerance Additional purification steps 80–90
Cyclization Enables novel analogs Low scalability 40–60

Industrial-Scale Considerations

  • Catalytic Mitsunobu Reaction : For stereoretentive sulfonation, employ DIAD and polymer-supported triphenylphosphine to simplify purification.
  • Continuous Flow Systems : Enhance heat dissipation during exothermic sulfonation, improving safety and consistency.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

Chemistry

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its unique combination of functional groups allows for diverse chemical reactions, including:

  • Oxidation : Can be oxidized to form sulfonic acids or other derivatives.
  • Reduction : The sulfonyl group can be reduced to sulfides or thiols.
  • Substitution : Participates in nucleophilic substitution reactions.

Biological Research

The compound is under investigation for its potential biological activities, including:

  • Antimicrobial Properties : Research suggests it may inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : Studies are exploring its ability to modulate inflammatory pathways.

Medicinal Chemistry

Ongoing research aims to evaluate the compound's therapeutic potential for various diseases. Its mechanism of action likely involves interactions with specific molecular targets, such as proteins and enzymes, which could lead to the development of new drugs.

Proteomics

This compound is utilized in proteomics research. It may facilitate the labeling or modification of proteins for further analysis, aiding in the understanding of protein functions and interactions within biological systems.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth in certain pathogens, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory effects of this compound revealed its ability to modulate key inflammatory markers in vitro. The findings support further exploration into its use as an anti-inflammatory therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid
  • 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinone

Uniqueness

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid is unique due to the presence of both a sulfonyl group and a carboxylic acid group on the pyrrolidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Biological Activity

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid, also known as SSR149415, is a compound that has garnered attention for its biological activity, particularly in the context of receptor antagonism and therapeutic potential in various disorders. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine backbone substituted with a sulfonyl group and a dimethoxyphenyl moiety. Its structural formula can be represented as follows:

C13H17NO5S\text{C}_{13}\text{H}_{17}\text{N}\text{O}_5\text{S}

This structure contributes to its pharmacological properties, including receptor selectivity and bioavailability.

Receptor Interaction

SSR149415 is primarily known as a selective antagonist for the vasopressin V1b receptor. Studies have shown that it exhibits high affinity for this receptor, with competitive nanomolar binding capabilities. In vitro assays demonstrated that SSR149415 effectively inhibited arginine vasopressin (AVP)-induced calcium signaling in cells expressing V1b receptors, indicating its potential role in modulating neuroendocrine responses related to stress and anxiety .

Pharmacological Effects

In vivo studies have revealed that SSR149415 can significantly reduce corticotropin secretion in rodent models, suggesting its potential application in treating anxiety disorders and depression. The anxiolytic-like effects were observed following both acute administration and repeated dosing over a week .

Anxiety Disorders

SSR149415 has been investigated for its efficacy in treating anxiety disorders. Clinical trials have indicated positive outcomes in reducing anxiety-related behaviors in animal models, which may translate to therapeutic benefits in human subjects .

Autoimmune Diseases

Recent research has explored the compound's effects on immune modulation. As a vasopressin receptor antagonist, SSR149415 may influence Th17 cell activity, which is implicated in autoimmune conditions. This opens avenues for further investigation into its use as an adjunct therapy for diseases such as rheumatoid arthritis and psoriasis .

Case Studies

  • Anxiety Reduction : In a study involving chronic stress models in rats, SSR149415 administration resulted in decreased anxiety-like behavior as measured by the elevated plus maze test. The compound demonstrated significant efficacy at doses ranging from 3 mg/kg to 10 mg/kg .
  • Autoimmune Modulation : A mouse model of rheumatoid arthritis showed that SSR149415 treatment led to reduced inflammation markers and joint swelling compared to control groups. This suggests potential utility in managing autoimmune responses .

Table 1: Summary of Biological Activities

ActivityModel/SystemDose RangeOutcome
Anxiolytic EffectRat Anxiety Model3-10 mg/kgReduced anxiety-like behavior
Corticotropin SecretionConscious RatsVariableDecreased secretion levels
Immune ModulationMouse Rheumatoid ModelVariableReduced inflammation markers

Table 2: Receptor Affinity Profile

Receptor TypeAffinity (nM)Selectivity
V1b Vasopressin Receptor<10High
V1a Vasopressin Receptor>1000Low
V2 Vasopressin Receptor>1000Low
Oxytocin Receptors>1000Low

Q & A

Q. What are the established synthetic routes for 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid, and what reaction conditions are critical for high yield?

The synthesis of sulfonamide derivatives like this compound typically involves the sulfonylation of a hydroxyproline scaffold. A validated method involves reacting 4-hydroxyproline with 3,4-dimethoxybenzenesulfonyl chloride under alkaline conditions (e.g., sodium carbonate in water) at low temperatures (−5°C) to prevent side reactions. After stirring at room temperature, the product is acidified (pH 2) to precipitate the compound. This method, adapted from analogous sulfonamide syntheses, ensures regioselectivity and minimizes hydrolysis of the sulfonyl group .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Single-crystal X-ray diffraction is definitive for resolving the 3D structure, confirming the orthorhombic crystal system (space group P21_121_121_1) common for similar pyrrolidine derivatives .
  • NMR spectroscopy (1H/13C) identifies functional groups, with distinct signals for the sulfonyl group (~δ 3.5–4.0 ppm for methoxy protons) and pyrrolidine backbone.
  • FTIR verifies key bonds (e.g., S=O stretching at ~1350–1160 cm⁻¹, carboxylic O-H at ~2500–3000 cm⁻¹) .

Q. How can researchers ensure purity and validate analytical methods for this compound?

  • HPLC with UV detection is recommended, using a mobile phase of methanol and sodium acetate buffer (pH 4.6) at a 65:35 ratio to resolve impurities. System suitability tests (e.g., tailing factor <2) ensure reproducibility.
  • Mass spectrometry (ESI-MS) confirms molecular weight, with the molecular ion peak ([M+H]+) expected at m/z ~385 (calculated for C14_{14}H17_{17}NO7_{7}S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or side-product formation during synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) may enhance sulfonylation efficiency, as seen in heterocyclic syntheses.
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve sulfonyl chloride reactivity, while controlled pH (via sodium bicarbonate) prevents premature protonation of intermediates .
  • Stepwise addition : Adding sulfonyl chloride in portions at low temperatures reduces exothermic side reactions .

Q. How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. negligible efficacy)?

  • Dose-response assays : Test across a broad concentration range (e.g., 1–100 µM) to identify threshold effects.
  • Orthogonal assays : Combine MIC (minimum inhibitory concentration) tests with live/dead cell staining to differentiate static vs. cidal effects.
  • Structural analogs : Compare activity with derivatives lacking the 3,4-dimethoxyphenyl group to isolate pharmacophoric contributions .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound class?

  • Fragment-based design : Synthesize analogs with modifications to the sulfonyl group (e.g., replacing methoxy with halogens) or pyrrolidine hydroxyl position.
  • Computational docking : Use molecular dynamics simulations to predict binding affinities for targets like cyclooxygenase-2 (COX-2), leveraging the sulfonamide’s known role in enzyme inhibition .
  • In vitro selectivity panels : Screen against related enzymes (e.g., MMPs, carbonic anhydrases) to assess cross-reactivity.

Q. How can environmental stability and degradation pathways be evaluated for this compound?

  • Hydrolytic studies : Incubate at varying pH (2–12) and analyze degradation products via LC-MS to identify labile bonds (e.g., sulfonamide cleavage).
  • Photolysis experiments : Expose to UV light (254 nm) and monitor degradation kinetics, referencing protocols from environmental fate studies of sulfonamides.

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
Reactant ratio1:1 (proline:sulfonyl chloride)
Temperature−5°C (addition), RT (stirring)
SolventWater/Na2_2CO3_3
Acidification agent20% HCl

Q. Table 2. Analytical Validation Criteria

TechniqueCritical ParameterAcceptance Criteria
HPLC-UVRetention time variabilityRSD <2%
ESI-MSMass accuracy±0.1 Da
X-ray diffractionR-factor<0.05

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.